molecular formula C8H7BrN2OS2 B4552203 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Cat. No.: B4552203
M. Wt: 291.2 g/mol
InChI Key: ILBBSHNJSYKAAX-UHFFFAOYSA-N
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Description

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromine atom, a thiazole ring, and a thiophene carboxamide group

Scientific Research Applications

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide typically involves the reaction of 4-bromo-2-thiophenecarboxylic acid with 4,5-dihydro-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide is unique due to its specific combination of a bromine atom, a thiazole ring, and a thiophene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS2/c9-5-3-6(14-4-5)7(12)11-8-10-1-2-13-8/h3-4H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBSHNJSYKAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 2
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4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 3
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4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 4
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 6
4-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

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